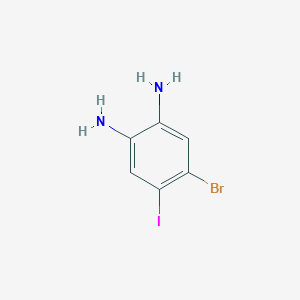

4-Bromo-5-iodobenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

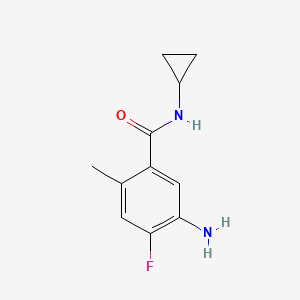

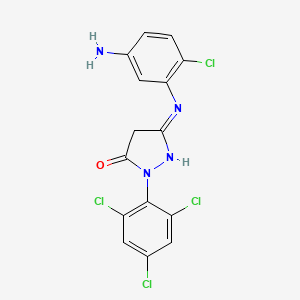

4-Bromo-5-iodobenzene-1,2-diamine is a chemical compound with the CAS Number: 2149591-36-4 . It has a molecular weight of 312.94 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-5-iodobenzene-1,2-diamine . The InChI code for this compound is provided in the search results .Physical And Chemical Properties Analysis

The compound is stored at ambient temperature . The physical form of the compound is a solid-powder .Aplicaciones Científicas De Investigación

Synthesis and Organic Transformations

4-Bromo-5-iodobenzene-1,2-diamine is a significant precursor in various organic transformations. It is particularly valuable in reactions involving the formation of benzynes. Efficient methods have been developed for synthesizing 1,2-Dibromobenzenes, which are crucial intermediates in these transformations, demonstrating the compound's utility in organic synthesis (Diemer, Leroux, & Colobert, 2011).

Domino Processes in Chemical Synthesis

4-Bromo-5-iodobenzene-1,2-diamine plays a role in domino processes, such as CuI-catalyzed coupling with beta-keto esters. This process leads to the production of 2,3-disubstituted benzofurans, showcasing the compound's potential in facilitating complex chemical reactions (Lu, Wang, Zhang, & Ma, 2007).

Development of Economical Synthesis Methods

Research has focused on developing economical methods for synthesizing derivatives of 4-Bromo-5-iodobenzene-1,2-diamine. These methods aim at achieving high yields and purity, highlighting the ongoing efforts to make the production of such compounds more efficient and cost-effective (He-ping, 2005).

Application in Cleavage and Formation of Chemical Bonds

The compound is used in the cleavage of epoxides into halohydrins, where it acts as a catalyst. This process is significant for producing vicinal iodo and bromo alcohols, demonstrating the compound's catalytic properties in organic chemistry (Niknam & Nasehi, 2002).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of derivatives of 4-Bromo-5-iodobenzene-1,2-diamine have been conducted. These studies focus on understanding the molecular and crystal structures of such compounds, which is crucial for their application in various chemical processes (Schmidbaur, Minge, & Nogai, 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in the synthesis of imidazoles , which are key components in a variety of functional molecules used in pharmaceuticals, agrochemicals, and other applications .

Mode of Action

It can be inferred that the compound might interact with its targets through electrophilic substitution, given the presence of bromine and iodine atoms, which are known to be good leaving groups .

Biochemical Pathways

It is known that imidazoles, which can be synthesized using similar compounds, are involved in a wide range of biochemical pathways .

Result of Action

It can be inferred that the compound might contribute to the synthesis of imidazoles, which are known to have various biological activities .

Action Environment

It is known that the compound should be stored at ambient temperature , suggesting that temperature could be a factor influencing its stability.

Propiedades

IUPAC Name |

4-bromo-5-iodobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAZYDBXOOOEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-iodobenzene-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)

![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)

![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)

![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)

![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)